molecular formula C19H14F3N3O3 B2399831 N-(2-methoxyphenyl)-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide CAS No. 478063-27-3

N-(2-methoxyphenyl)-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide

Cat. No.: B2399831
CAS No.: 478063-27-3
M. Wt: 389.334
InChI Key: SBEWRLYITXTMHP-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a pyridazine ring, a trifluoromethyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine ring, followed by the introduction of the trifluoromethyl group and the methoxyphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as automated synthesis and real-time monitoring can enhance the efficiency and scalability of the production process. Safety measures and environmental considerations are also crucial in industrial production to minimize the impact on workers and the environment.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and low temperatures. Substitution reactions often involve the use of catalysts and controlled reaction environments to achieve the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.

Scientific Research Applications

N-(2-methoxyphenyl)-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide has numerous applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-methoxyphenyl)-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide include other pyridazine derivatives and compounds with trifluoromethyl or methoxyphenyl groups. Examples include:

  • N-(2-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide
  • N-(2-methoxyphenyl)-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methoxyphenyl group contributes to its reactivity and potential biological activity. These characteristics make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O3/c1-28-16-8-3-2-7-14(16)23-18(27)17-15(26)9-10-25(24-17)13-6-4-5-12(11-13)19(20,21)22/h2-11H,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEWRLYITXTMHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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